GNFFRF-amide protein, Moniezia expansa
Descripción general
Descripción
The GNFFRF-amide protein is a short FMRFamide-related peptide found in Moniezia expansa, a large species of tapeworm that inhabits the small intestine of sheep and other ruminants . This peptide, along with serotonin and other related peptide hormones, is widely expressed within the nervous system of M. expansa and other platyhelminths . These peptides have been shown to affect germ line development and regeneration .
Synthesis Analysis
The synthesis of the GNFFRF-amide protein in M. expansa involves the expression of neuropeptide precursors and prepropeptide processing enzymes . Bioinformatic identification has revealed more than 40 known neuropeptide precursor (NPP) amino acid sequences from various species, including Echinococcus multilocularis, Schistosoma mansoni, Schmidtea mediterranea, Microstomum lignano, and Dugesia ryukyuensis .Aplicaciones Científicas De Investigación
Neuropeptide F and FMRFamide-Related Peptide Immunoreactivities
Marks et al. (1995) conducted a study to investigate the distribution and chemical characteristics of neuropeptide F (NPF) and the FMRFamide-related peptide (FaRP), GNFFRFamide, in trematodes, including Moniezia expansa. They found extensive immunostaining for these peptides throughout the nervous systems of Fasciola hepatica and Schistosoma mansoni, with strong immunoreactivity in muscular structures. This research contributes to understanding the neurobiology of platyhelminths and their potential as targets for new anthelmintics. The study also identified cross-reactivity of the FaRP antiserum with NPF, suggesting a homogeneity of antigenic sites between these peptides (Marks et al., 1995).
Isolation and Structure of GNFFRFamide
Maule et al. (1993) isolated the first platyhelminth FMRFamide-related peptide, GNFFRFamide, from Moniezia expansa. This peptide was unique in having a phenylalanyl residue in the variable position close to the C-terminal, which is distinct from most other FaRPs. This discovery expands the understanding of the diversity of neuropeptides in platyhelminths and their roles in neuromuscular functions (Maule et al., 1993).
Neuropeptide F and RF-amide in Tapeworms
Elo et al. (1995) explored the occurrence and distribution of NPF, which was isolated from Moniezia expansa, in various flatworm species. This research sheds light on the evolutionary aspect of neuropeptides in flatworms, including cestodes like Moniezia expansa, and contributes to the understanding of the neurochemical diversity in these organisms (Elo et al., 1995).
Antigenicity to Neuropeptide F in Flatworms
Grahn et al. (2004) studied the immunoreactivity to NPF, isolated from Moniezia expansa, in different flatworm species. They compared the immunoreactivity patterns of NPF with those of other neuropeptides like FMRFamide and RF-amide. This study contributes to understanding the similarities and differences in neuropeptide expression among various flatworm species and highlights the cross-reactivity between different neuropeptide families (Grahn et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N11O7/c40-23-33(52)46-31(22-32(41)51)38(57)50-30(21-26-15-8-3-9-16-26)37(56)49-29(20-25-13-6-2-7-14-25)36(55)47-27(17-10-18-45-39(43)44)35(54)48-28(34(42)53)19-24-11-4-1-5-12-24/h1-9,11-16,27-31H,10,17-23,40H2,(H2,41,51)(H2,42,53)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H,50,57)(H4,43,44,45)/t27-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYWAHTYRYRIPN-QKUYTOGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N11O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164444 | |
Record name | GNFFRF-amide protein, Moniezia expansa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149997-79-5 | |
Record name | GNFFRF-amide protein, Moniezia expansa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149997795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNFFRF-amide protein, Moniezia expansa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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